molecular formula C5H6F3N3O B13174945 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine

2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine

Cat. No.: B13174945
M. Wt: 181.12 g/mol
InChI Key: FDQLQPFHPYLRNB-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine typically involves the cyclization of appropriate precursors. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Cyclization: The oxadiazole ring can undergo cyclization reactions, forming different heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with trifluoroacetimidoyl chlorides can yield trifluoromethylated oxadiazoles .

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine is unique due to its combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, bioactivity, and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C5H6F3N3O

Molecular Weight

181.12 g/mol

IUPAC Name

2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C5H6F3N3O/c6-5(7,8)4-10-3(1-2-9)12-11-4/h1-2,9H2

InChI Key

FDQLQPFHPYLRNB-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=NC(=NO1)C(F)(F)F

Origin of Product

United States

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